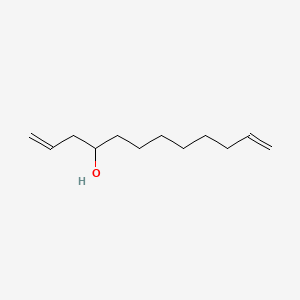
Isopropyl Phenyl Phosphorochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl phenyl phosphorochloridate is an organophosphorus compound with the molecular formula C9H12ClO3P. It is a colorless liquid that is sensitive to hydrolysis. This compound is part of the phosphorochloridate class, which are tetrahedral in shape and are oxidized derivatives of phosphorochloridites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropyl phenyl phosphorochloridate can be synthesized through the reaction of phenol with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to form the desired product while minimizing by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of phosphorus oxychloride and phenol, with a suitable catalyst to enhance the reaction efficiency. The process is designed to maximize yield and purity while minimizing the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl phenyl phosphorochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphate esters and phosphoramidates.
Hydrolysis: The compound is sensitive to hydrolysis, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Lewis acids like aluminum chloride are often employed to facilitate the reactions.
Major Products Formed:
Phosphate Esters: Formed through reactions with alcohols.
Phosphoramidates: Formed through reactions with amines.
Wissenschaftliche Forschungsanwendungen
Isopropyl phenyl phosphorochloridate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of isopropyl phenyl phosphorochloridate involves its reactivity with nucleophiles, leading to the formation of phosphate esters and phosphoramidates. These reactions are facilitated by the presence of a catalyst and occur through a substitution mechanism. The compound’s ability to form stable phosphoryl bonds (P=O) is key to its reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Diethyl Phosphorochloridate: Another phosphorochloridate with similar reactivity but different substituents.
Diphenyl Phosphorochloridate: Used in similar applications but has different physical and chemical properties.
Uniqueness: Isopropyl phenyl phosphorochloridate is unique due to its specific substituents, which influence its reactivity and applications. Its isopropyl and phenyl groups provide distinct steric and electronic effects compared to other phosphorochloridates .
Eigenschaften
Molekularformel |
C7H6Cl3O3P |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
[chloro(dichloromethoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C7H6Cl3O3P/c8-7(9)13-14(10,11)12-6-4-2-1-3-5-6/h1-5,7H |
InChI-Schlüssel |
RTCIUUGKMJSUPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(OC(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)


![(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)
![2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B13404282.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13404292.png)
![3-(16-Ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13404298.png)


![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13404316.png)
![S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate](/img/structure/B13404317.png)
![(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13404320.png)
![Methyl 4'-amino-[2,3'-bithiophene]-5'-carboxylate](/img/structure/B13404324.png)
